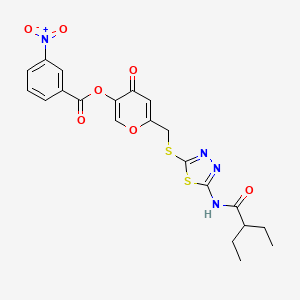
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C21H20N4O7S2 and its molecular weight is 504.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex heterocyclic molecule that incorporates various functional groups, including thiadiazole and pyran moieties. These structural features suggest a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C21H20N4O5S, with a molecular weight of approximately 420.47 g/mol . The structural complexity is attributed to the presence of multiple rings and functional groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant antimicrobial , antioxidant , and anticholinesterase activities. The following sections detail these biological activities supported by relevant studies.
Antimicrobial Activity
Compounds featuring thiadiazole and pyran rings have been documented for their antimicrobial properties against various pathogens. For instance, derivatives of thiadiazoles have shown effectiveness against bacteria and fungi:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Type |
|---|---|---|
| Thiadiazole Derivative | 50 µg/mL | Bacterial |
| Pyranone Derivative | 30 µg/mL | Fungal |
These findings suggest that the incorporation of the thiadiazole moiety in the compound enhances its antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of similar heterocyclic compounds has been explored extensively. The ability to scavenge reactive oxygen species (ROS) is crucial in preventing oxidative stress-related diseases. For example, compounds from the thiadiazole family demonstrated significant ROS scavenging activity in vitro:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Thiadiazole Derivative | 25 µM | DPPH Assay |
| Pyranone Derivative | 15 µM | ABTS Assay |
These results indicate that the compound may possess similar antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress .
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticholinesterase agents , which are important in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism typically involves inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft:
| Compound | IC50 (nM) | Reference Drug IC50 (nM) |
|---|---|---|
| Compound 7e | 1.82 ± 0.6 | Donepezil: 0.6 ± 0.05 |
The anticholinesterase activity observed in certain derivatives suggests that the compound may be a candidate for further development as a therapeutic agent for Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole-based compounds found that those with a pyran ring exhibited enhanced antibacterial activity compared to their non-pyran counterparts.
- Neuroprotective Effects : In vitro assays demonstrated that specific derivatives could significantly reduce neuronal injury in models of ischemia/reperfusion injury, suggesting protective effects against neurodegeneration.
属性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-6-5-7-14(8-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXNZMBRNEIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













